Succinylsulfathiazole monohydrate is a sulfonamide antibiotic derived from sulfathiazole, exhibiting antibacterial properties primarily through the inhibition of bacterial folic acid synthesis. Its chemical formula is and it is classified as a member of the thiazole family, specifically a sulfanilamide derivative. The compound is commonly utilized in veterinary medicine and has applications in treating gastrointestinal infections.
Succinylsulfathiazole monohydrate is synthesized from sulfathiazole, which itself is derived from sulfanilamide. The compound belongs to the broader class of sulfonamides, which are characterized by their sulfonamide functional group. It is classified under antimicrobial agents due to its ability to inhibit bacterial growth by interfering with folate metabolism.
The synthesis of succinylsulfathiazole monohydrate can be achieved through various methods, including:
Succinylsulfathiazole monohydrate exhibits a complex molecular structure characterized by:
Succinylsulfathiazole monohydrate undergoes several chemical reactions that are significant for its biological activity:
Succinylsulfathiazole exerts its antibacterial effects primarily through:
The interaction with bacterial enzymes leads to bacteriostatic effects rather than outright bacterial death, making it effective for treating infections without contributing significantly to resistance development.
Succinylsulfathiazole monohydrate has several scientific uses:
The systematic IUPAC name for the parent compound is 4-oxo-4-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)butanoic acid. This nomenclature precisely describes its molecular structure: a butanoic acid chain with a ketone group at the 4-position, linked via an amine group to a phenyl ring bearing a sulfonamide-bound thiazole moiety [2] [3]. For the monohydrate form, the designation "monohydrate" is appended to indicate the water complex.
The molecular formula differs between the anhydrous and monohydrate forms:
Table 1: Molecular Weight and Composition
Form | Molecular Formula | Molecular Weight (g/mol) | Key Components |
---|---|---|---|
Anhydrous | C₁₃H₁₃N₃O₅S₂ | 355.39 | Base sulfonamide-prodrug structure |
Monohydrate | C₁₃H₁₅N₃O₆S₂ | 373.40–373.41 | Base structure + 1 H₂O molecule [4] [5] |
Succinylsulfathiazole has accumulated numerous synonyms through pharmaceutical development and chemical literature:
Brand/Trade Names:
Chemical/Research Synonyms:
Table 2: Key Synonyms by Nomenclature Context
Nomenclature Context | Representative Synonyms |
---|---|
Development & Branding | Sulfasuxidine®, Cremosuxidine®, Kaoxidin®, Sulfadigesin®, Guanicar® [3] [6] |
Chemical Descriptors | 4-oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]butanoic acid, N⁴-Succinylsulfathiazole |
Research Abbreviations | SST, Succinylsulfathiazole hydrate, NSC-14193 [3] [6] |
The term "SST/H₂O" appears in analytical contexts to distinguish hydration states but is not a formal synonym [4].
The monohydrate (C₁₃H₁₅N₃O₆S₂) is the dominant hydrated form, with water molecules incorporated via hydrogen bonding to polar sites (carboxyl, sulfonyl, carbonyl groups) [5] [7]. Key characteristics include:
Stability and Solubility:
Pseudopolymorphism Considerations:
Table 3: Hydration State Comparative Properties
Property | Monohydrate | Anhydrous Form |
---|---|---|
Crystal Water | ~4.8% (w/w) H₂O [5] | None |
H-Bond Donors | 4 (including H₂O) [7] | 3 |
Solubility (H₂O) | Very slight (<1 g/L) [2] | Lower than monohydrate [6] |
Solid-State Stability | Hygroscopic; requires dry storage | Prone to hydration in humid air |
The monohydrate’s crystalline lattice enhances stability for pharmaceutical processing, though both forms share identical biological activity as prodrugs hydrolyzing to sulfathiazole [2] [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8